

An In-depth Technical Guide to Chebulinic Acid: Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Chebulinic acid*

Cat. No.: *B8069456*

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Abstract

Chebulinic acid, a prominent ellagitannin found in the fruits of *Terminalia chebula* and other plants, is a complex polyphenolic compound with a growing body of research highlighting its diverse and potent pharmacological properties.[1] Structurally characterized by a β -D-glucopyranoside core esterified with galloyl and chebuloyl moieties, it exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, anti-ulcer, and antitumor effects. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key biological activities of **Chebulinic acid**, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Chebulinic acid is a hydrolyzable tannin belonging to the ellagitannin class.[1] Its core structure consists of a β -D-glucopyranose central unit. The complexity of its structure arises from the esterification of the glucose core with three galloyl groups and one chebuloyl group, chemically known as 1,3,6-Tri-O-galloyl-2,4-chebuloyl- β -D-glucopyranoside.[2]

Chemical Structure

The IUPAC name for **Chebulinic acid** is 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-

trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid.[3]

Key Structural Features:

- **Glucose Core:** A central β -D-glucopyranoside unit.
- **Galloyl Groups:** Three 3,4,5-trihydroxybenzoyl moieties.
- **Chebuloyl Group:** A unique dicarboxylic acid derivative that forms a bridge between the 2- and 4-positions of the glucose unit.

Physicochemical Data

The key physicochemical properties of **Chebulinic acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C41H32O27	[2][3]
Molecular Weight	956.68 g/mol	[2][3]
CAS Number	18942-26-2	[2][3]
Appearance	Faint yellowish crystalline powder	[4]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and ethyl acetate.	[4]
Synonyms	Eutannin, 1,3,6-Tri-O-galloyl-2,4-chebuloyl- β -D-glucopyranoside	[2][3]

Biological and Pharmacological Properties

Chebulinic acid has been investigated for a multitude of pharmacological activities, making it a compound of significant interest in drug discovery. Its poly-phenolic structure contributes to its ability to interact with various biological targets.

Summary of Biological Activities

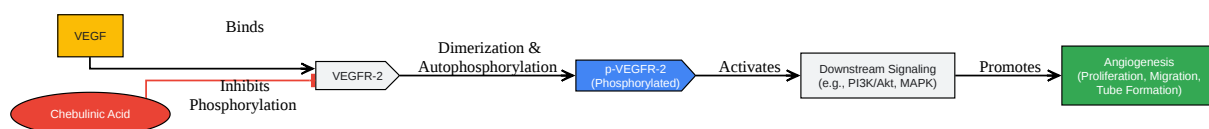
The table below summarizes the principal biological activities of **Chebulinic acid** and the associated mechanisms of action.

Biological Activity	Mechanism of Action / Key Findings	Reference(s)
Antioxidant	Potent free radical scavenging activity, demonstrated by its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.	[5] [6]
Anti-inflammatory	Attenuates inflammatory responses by suppressing the NF-κB signaling pathway, down-regulating pro-inflammatory cytokines, and inhibiting iNOS and COX-2 expression. [2] [7] [8]	[2] [7] [8]
Anti-angiogenic	Inhibits Vascular Endothelial Growth Factor (VEGF) induced angiogenesis by suppressing VEGF Receptor-2 (VEGFR-2) phosphorylation. [8] [9]	[8] [9]
Antitumor	Induces apoptosis and exhibits anti-proliferative and anti-migratory effects in various cancer cell lines, including colorectal carcinoma and acute myeloid leukemia. [10] [11] The mechanism is linked to the PI3K/AKT and MAPK/ERK pathways. [11]	[10] [11]
Anti-ulcer / Gastroprotective	Exerts cytoprotective and anti-secretory effects on gastric mucosa. [9] It directly inhibits the H ⁺ /K ⁺ -ATPase (proton pump) activity.	[9]

Antiviral	Shows inhibitory activity against various viruses, including influenza A virus (by inhibiting neuraminidase), herpes simplex virus-2 (HSV-2), and dengue virus.[1][7]	[1][7]
Enzyme Inhibition	Acts as an inhibitor of protein tyrosine phosphatase non-receptor 9 (PTPN9) and PTPN11 with IC50s of 34 and 37 nM, respectively. It also inhibits SMAD-3 phosphorylation.	[4]

Signaling Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by VEGF. **Chebulinic acid** has been shown to be a natural inhibitor of VEGF-mediated angiogenesis.[8][9] The key mechanism involves the suppression of VEGFR-2 phosphorylation, which is a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[8][9]

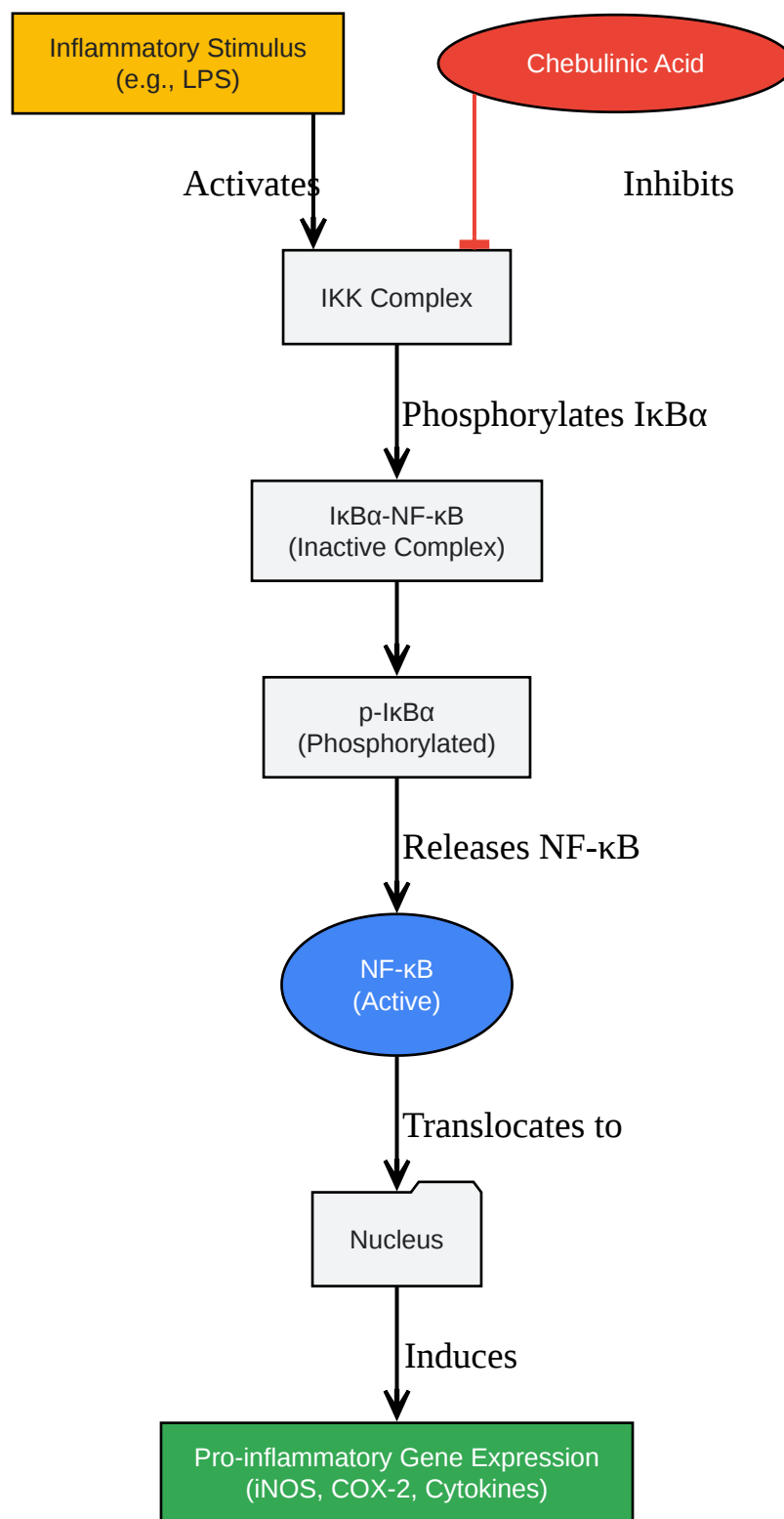


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Inhibition of the VEGF Signaling Pathway by **Chebulinic Acid**.

Chronic inflammation is implicated in numerous diseases. **Chebulinic acid** exerts anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS),

Chebulinic acid can down-regulate the phosphorylation of NF- κ B and its inhibitor, I κ B α .^[7] This suppression prevents the translocation of NF- κ B to the nucleus, thereby reducing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.^{[2][12]}



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Anti-inflammatory Mechanism of **Chebulinic Acid** via NF- κ B Pathway.

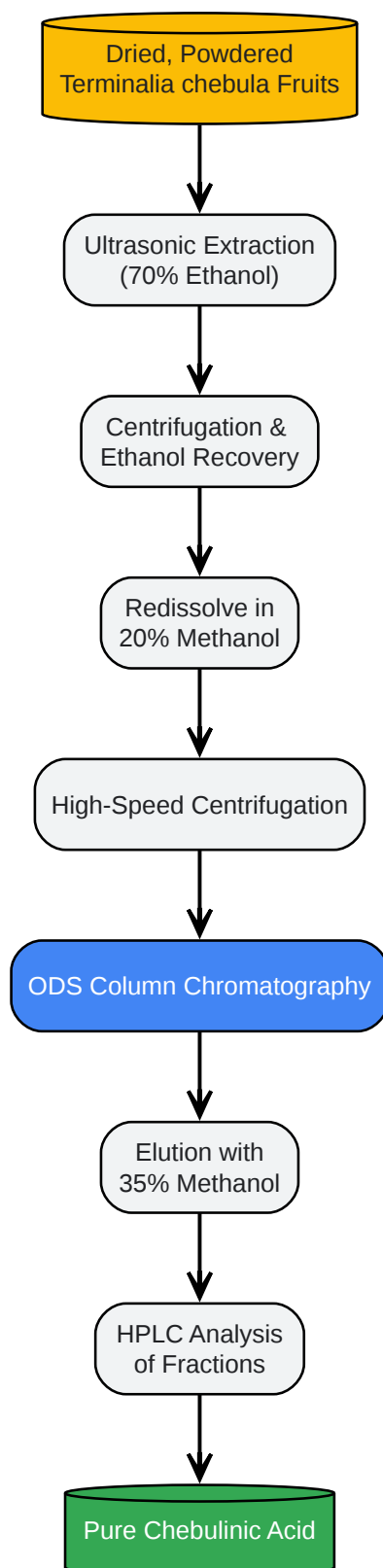
Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of **Chebulinic acid**.

Isolation and Purification of Chebulinic Acid

A general protocol for the extraction and isolation of **Chebulinic acid** from *Terminalia chebula* fruits is outlined below.[\[3\]](#)[\[4\]](#)

- Extraction:
 - Powdered dry fruits of *Terminalia chebula* are subjected to ultrasonic extraction with 70% ethanol.[\[3\]](#)
 - The extract is centrifuged, and the supernatant is collected. The ethanol is recovered under reduced pressure.[\[3\]](#)
- Purification Workflow:
 - The residue is re-dissolved in 20% methanol and centrifuged at high speed (e.g., 10,000 rpm).[\[3\]](#)
 - The supernatant is subjected to column chromatography using an ODS (Octadecyl-silica) column.[\[3\]](#)
 - The column is eluted with a gradient of methanol. **Chebulinic acid** is typically eluted with 35% methanol.[\[3\]](#)
 - Fractions are collected and analyzed by HPLC to identify those containing pure **Chebulinic acid**.[\[3\]](#)
 - The identity and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (^1H , ^{13}C) and Mass Spectrometry.[\[3\]](#)



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General Workflow for the Isolation of **Chebulinic Acid**.

DPPH Radical Scavenging Assay

This assay is commonly used to determine the free-radical scavenging capacity of a compound.

- Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with maximum absorbance around 517 nm.[\[13\]](#) When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, leading to a decrease in absorbance.[\[13\]](#)
- Protocol:
 - Preparation of Solutions:
 - Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Store in the dark.[\[13\]](#)
 - Prepare a series of dilutions of **Chebulinic acid** in the same solvent.
 - A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[\[13\]](#)
 - Reaction Setup:
 - In a 96-well plate or test tubes, add a fixed volume of the DPPH working solution (e.g., 200 μ L).[\[14\]](#)
 - Add an equal volume of the various dilutions of **Chebulinic acid**, positive control, or solvent (for the blank control).[\[13\]](#)
 - Incubation:
 - Mix the solutions thoroughly and incubate the plate/tubes at room temperature in the dark for a specified period (e.g., 30 minutes).[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Measurement:
 - Measure the absorbance of each well/tube at 517 nm using a spectrophotometer.[\[13\]](#)[\[15\]](#)

- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ [\[15\]](#)
 - The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of **Chebulinic acid**.

H⁺/K⁺-ATPase (Proton Pump) Inhibition Assay

This in-vitro assay measures the ability of a compound to inhibit the gastric proton pump, which is responsible for gastric acid secretion.

- Principle: The activity of H⁺/K⁺-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a lower amount of released Pi.
- Protocol:
 - Enzyme Preparation:
 - Gastric microsomes containing the H⁺/K⁺-ATPase are typically prepared from the gastric mucosa of a sheep or rabbit stomach.[\[16\]](#) The tissue is homogenized in a Tris buffer and subjected to differential centrifugation to isolate the microsomal fraction.[\[16\]](#)
 - Inhibition Assay:
 - The enzyme preparation (microsomes) is pre-incubated with various concentrations of **Chebulinic acid** or a standard inhibitor (e.g., omeprazole) at 37°C for a defined period (e.g., 30-60 minutes).[\[16\]](#)[\[17\]](#)
 - Enzyme Reaction:
 - The reaction is initiated by adding a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, KCl, and the substrate, ATP.[\[16\]](#)[\[17\]](#)
 - The mixture is incubated at 37°C for 30 minutes.[\[16\]](#)[\[17\]](#)

- Stopping the Reaction and Measurement:
 - The reaction is terminated by adding ice-cold 10% trichloroacetic acid.[16][17]
 - The mixture is centrifuged, and the supernatant is collected.
 - The amount of inorganic phosphate released in the supernatant is quantified colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green procedure), typically by measuring absorbance at around 640-660 nm.[5][16]
- Calculation:
 - The percentage of inhibition is calculated by comparing the enzyme activity in the presence of **Chebulinic acid** to the activity of the control (without inhibitor).
 - The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

Chebulinic acid is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, angiogenesis, and cell proliferation positions it as a promising candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and gastric ulcers. Future research should focus on in-vivo efficacy studies, pharmacokinetic profiling, and lead optimization to enhance its therapeutic potential and address challenges related to bioavailability. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this remarkable bioactive compound.

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